α-Hyodeoxycholic Acid-d5 α-Hyodeoxycholic Acid-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207668
InChI:
SMILES:
Molecular Formula: C₂₄H₃₅D₅O₄
Molecular Weight: 397.6

α-Hyodeoxycholic Acid-d5

CAS No.:

Cat. No.: VC0207668

Molecular Formula: C₂₄H₃₅D₅O₄

Molecular Weight: 397.6

* For research use only. Not for human or veterinary use.

α-Hyodeoxycholic Acid-d5 -

Specification

Molecular Formula C₂₄H₃₅D₅O₄
Molecular Weight 397.6

Introduction

Chemical Structure and Properties

α-Hyodeoxycholic Acid-d5 is a deuterium-labeled version of α-hyodeoxycholic acid with the molecular formula C24H35D5O4 . The compound maintains the core steroid structure characteristic of bile acids while incorporating five deuterium atoms strategically positioned to enhance analytical detection without altering the fundamental chemical behavior. The molecular weight of this compound is approximately 397.61, reflecting the substitution of five hydrogen atoms with deuterium isotopes. This deuterated analog shares significant structural similarities with its non-deuterated counterpart (CAS 83-49-8 for the unlabeled version), which functions primarily as a secondary bile acid in biological systems .

The chemical structure features the characteristic steroid nucleus with hydroxyl groups at specific positions that define its biological activity and physicochemical properties. The core structure consists of a 5β-cholanoic acid framework with hydroxyl groups at the 3α and 6α positions, distinguishing it from other bile acid species such as deoxycholic acid and ursodeoxycholic acid . The deuterium labeling typically occurs at non-exchangeable positions to ensure stability during analytical procedures and biological applications.

Physical Properties Comparison

Table 1: Physical Properties of α-Hyodeoxycholic Acid-d5 Compared to Other Bile Acids

CompoundMolecular FormulaMolecular WeightRetention Time (min)*Precursor Ion (m/z)
α-Hyodeoxycholic Acid-d5C24H35D5O4397.61~1.75396.4
Hyodeoxycholic Acid (unlabeled)C24H40O4392.61.75391.4
Deoxycholic AcidC24H40O4392.61.88391.4
Cholic Acid-d4C24H36D4O5411.41.77411.4
Ursodeoxycholic Acid-d5C24H35D5O4397.61~1.72396.4

*Retention times based on similar UPLC-MS/MS methods as described in source

Analytical Applications and Methodology

α-Hyodeoxycholic Acid-d5 serves primarily as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and other advanced analytical techniques focused on bile acid analysis and metabolomics. The incorporation of deuterium atoms creates a mass shift that allows for clear differentiation from the non-labeled compound during mass spectrometric analysis, while maintaining nearly identical chemical behavior during sample preparation and chromatographic separation .

The compound is particularly valuable in quantitative analyses that require high precision and accuracy, such as pharmacokinetic studies, metabolic profiling, and clinical diagnostics related to liver function and bile acid metabolism. The deuterium labeling allows researchers to add a known quantity of the internal standard to biological samples, providing a reference point for quantification that compensates for variations in sample preparation, matrix effects, and instrumental response .

Mass Spectrometry Parameters

Table 2: Mass Spectrometry Parameters for α-Hyodeoxycholic Acid-d5 Detection

ParameterValueNotes
Ionization ModeNegativeFor detection of unconjugated form
Collision Energy (V)~5Optimized for minimal fragmentation
Cone Voltage (V)~86Similar to other bile acids
Precursor Ion (m/z)396.4[M-H]- ion
Product Ion (m/z)396.4For quantification
Detection Limit~0.1 nMIn plasma samples
Linear Range0.1-250 nMFor typical plasma analysis

Based on comparable compounds analyzed in source

Role in Metabolic Research

α-Hyodeoxycholic Acid-d5 plays a crucial role in investigating bile acid metabolism, which is fundamental to cholesterol homeostasis, lipid absorption, and signaling pathways involving nuclear receptors. As a deuterated standard, it enables accurate quantification of endogenous hyodeoxycholic acid levels in biological samples, contributing to research on liver diseases, metabolic disorders, and gut microbiota interactions .

Recent research has highlighted the importance of hyodeoxycholic acid in alleviating non-alcoholic fatty liver disease (NAFLD) through inhibition of intestinal farnesoid X receptor (FXR) and upregulation of hepatic CYP7B1 . The deuterated analog provides researchers with a reliable tool to track these metabolic processes and quantify changes in bile acid profiles associated with various physiological and pathological conditions.

Receptor Activity and Signaling Pathways

The non-deuterated form, hyodeoxycholic acid, has been shown to interact with several nuclear receptors and membrane receptors involved in metabolic regulation. While the deuterated form maintains identical binding characteristics, it is primarily used as an analytical tool rather than for direct biological experiments. The following table summarizes key receptor interactions relevant to hyodeoxycholic acid research:

Table 3: Receptor Interactions of Hyodeoxycholic Acid

ReceptorInteraction TypePhysiological EffectResearch Significance
FXR (Farnesoid X Receptor)Antagonist/Weak AgonistModulation of bile acid synthesisRegulation of lipid metabolism
TGR5 (G protein-coupled bile acid receptor)Weak AgonistMinimal effect on energy expenditureLess potent than other bile acids
PPARα (Peroxisome proliferator-activated receptor alpha)Indirect ActivatorEnhanced lipid catabolismTherapeutic potential for NAFLD
Vitamin D ReceptorMinimal Interaction-Limited role in vitamin D signaling

Information derived from source

ParameterSpecificationAnalytical Method
AppearanceWhite to off-white powderVisual inspection
Purity≥95%HPLC-UV or LC-MS
Deuterium Incorporation≥98%NMR/MS analysis
Chemical IdentityMatches reference standardNMR/MS analysis
SolubilitySoluble in methanol, DMSOVisual verification
StabilityStable at room temperature for shippingAccelerated stability testing
Storage Recommendation-20°C, protected from lightBased on stability studies

Information derived from product specifications in source

Comparative Analysis with Other Deuterated Bile Acids

α-Hyodeoxycholic Acid-d5 belongs to a broader family of deuterated bile acids used in research and analytical applications. Comparison with other deuterated bile acids reveals important differences in structure, analytical behavior, and research applications. These compounds collectively provide a comprehensive toolkit for bile acid research and metabolomics studies.

Table 5: Comparison of α-Hyodeoxycholic Acid-d5 with Other Deuterated Bile Acids

Deuterated Bile AcidMolecular FormulaKey Structural FeaturesPrimary Research Applications
α-Hyodeoxycholic Acid-d5C24H35D5O43α,6α-dihydroxy-5β-cholanoic acid with 5 deuterium atomsInternal standard for bile acid analysis, metabolic studies
Ursodeoxycholic Acid-d5C24H35D5O43α,7β-dihydroxy-5β-cholanoic acid with 5 deuterium atomsPharmacokinetic studies, gallstone research
Cholic Acid-d4C24H36D4O53α,7α,12α-trihydroxy-5β-cholanoic acid with 4 deuterium atomsPrimary bile acid quantification, liver function tests
Lithocholic Acid-d4C24H36D4O33α-hydroxy-5β-cholanoic acid with 4 deuterium atomsToxicological studies, secondary bile acid metabolism
β-Muricholic Acid-d5C24H35D5O53α,6β,7β-trihydroxy-5β-cholanoic acid with 5 deuterium atomsRodent-specific bile acid metabolism studies

Information compiled from sources

Applications in Biomedical Research

α-Hyodeoxycholic Acid-d5 finds extensive application in biomedical research, particularly in studies involving bile acid metabolism, liver diseases, and metabolic disorders. As an internal standard, it enables accurate quantification of endogenous bile acids in various biological matrices including plasma, serum, bile, feces, and tissue samples.

Recent research on hyodeoxycholic acid has demonstrated its potential therapeutic effects in non-alcoholic fatty liver disease (NAFLD), suggesting that accurate quantification using the deuterated standard is essential for translational research in this area . Additionally, hyodeoxycholic acid has been implicated in the modulation of gut microbiota composition, specifically increasing the abundance of beneficial bacteria such as Parabacteroides distasonis, which further impacts lipid metabolism through specific signaling pathways .

Key Research Findings Related to Hyodeoxycholic Acid

Table 6: Significant Research Findings Involving Hyodeoxycholic Acid Quantification

Research AreaKey FindingsAnalytical Method UsedReference
Non-alcoholic Fatty Liver DiseaseHDCA alleviates NAFLD by inhibiting intestinal FXR and upregulating hepatic CYP7B1LC-MS/MS with deuterated standards
Gut Microbiota InteractionHDCA increases abundance of Parabacteroides distasonis, enhancing lipid catabolismTargeted metabolomics with internal standards
Farnesoid X Receptor SignalingHDCA modulates DCA-TNF-α axis in acetaminophen hepatotoxicityLC-MS bile acid profiling
Bile Acid Pool CompositionCYP2C70 deletion in mice affects HDCA levels, creating human-like bile acid profilesTracer studies with deuterated standards
Niemann-Pick C DiseaseBile acid analysis including HDCA helps in early diagnosis of cholesterol transport disordersUPLC-MS/MS with deuterated standards

Information derived from sources

Analytical Method Development and Validation

The development of robust analytical methods for the quantification of bile acids, including hyodeoxycholic acid, relies heavily on deuterated standards such as α-Hyodeoxycholic Acid-d5. These methods must be rigorously validated to ensure accuracy, precision, and reliability in various biological matrices.

Method Validation Parameters

Table 7: Typical Method Validation Parameters for α-Hyodeoxycholic Acid-d5 in Biological Samples

Validation ParameterAcceptance CriteriaTypical ResultsMatrix
Linearity (R²)≥0.990.995-0.999Plasma, bile
Lower Limit of QuantificationS/N ≥100.1-0.25 nMPlasma
Recovery80-120%85-95%Plasma, tissue
Intra-day Precision (CV%)≤15%3-8%Various matrices
Inter-day Precision (CV%)≤15%5-12%Various matrices
Matrix Effect80-120%90-105%Plasma, urine
Stability (24h, 4°C)≥85% remaining90-95%Processed samples
Freeze-Thaw Stability (3 cycles)≥85% remaining88-92%Plasma

Based on typical validation parameters for similar compounds from source

Future Research Directions

The continued development and application of α-Hyodeoxycholic Acid-d5 as an analytical standard will likely support several emerging research areas. As interest in the therapeutic potential of hyodeoxycholic acid grows, particularly in the context of metabolic diseases such as NAFLD , accurate quantification methods will become increasingly important for both basic research and clinical applications.

Future research directions may include:

  • Development of more sensitive and high-throughput analytical methods for comprehensive bile acid profiling, utilizing α-Hyodeoxycholic Acid-d5 and other deuterated standards.

  • Investigation of structure-activity relationships of hyodeoxycholic acid and its derivatives in receptor binding and signaling, supported by accurate quantification methods.

  • Exploration of the therapeutic potential of hyodeoxycholic acid in metabolic disorders, requiring precise pharmacokinetic studies facilitated by deuterated standards.

  • Further understanding of species differences in bile acid metabolism, where deuterated standards allow for comparative analysis across experimental models.

  • Integration of bile acid analysis into multi-omics approaches to provide a more comprehensive understanding of metabolic pathways and their dysregulation in disease states.

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